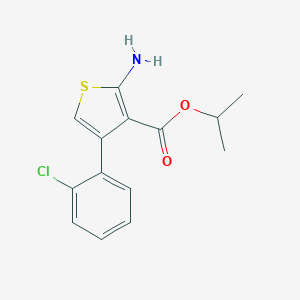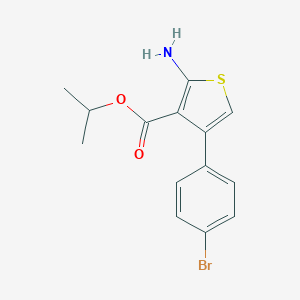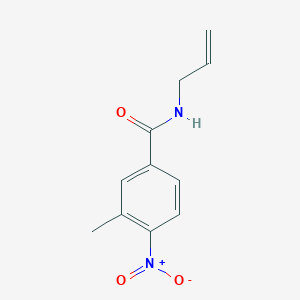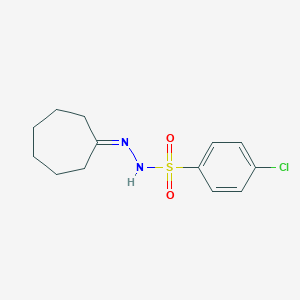
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate” is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It belongs to the class of organic compounds known as thiophenes, which are aromatic compounds containing a five-membered ring made up of one sulfur atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. Attached to this ring is a 2-chlorophenyl group, an amino group, and an isopropyl carboxylate group .Applications De Recherche Scientifique
Synthesis and Characterization
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate and related compounds have been synthesized and characterized in various studies, focusing on their structural properties and potential applications. The synthesis often involves Gewald reaction conditions, and the compounds are characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. For instance, the synthesis and characterization of some Schiff bases of 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide were explored, highlighting the compound's potential as a precursor for various derivatives with possible biological activities (Bhattacharjee, Saravanan, & Mohan, 2011).
Biological Activities
The derivatives of thiophene compounds, including this compound, have been the subject of numerous studies to evaluate their biological activities. For instance, compounds synthesized using the core structure of this compound have been assessed for their antimicrobial activities. The study involving the synthesis of some novel 2-aminothiophene derivatives showed promising results in antimicrobial activities (Prasad, Angothu, Latha, & Nagulu, 2017).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of thiophene derivatives have been a focus of research to explore their potential in various applications. Studies have detailed the synthesis routes and functionalization techniques for derivatives of this compound. For example, the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene was investigated, demonstrating the potential for selective esterification and its implications in material science (Zhang, Wu, Wang, Zuo, & Shen, 2014).
Genotoxic and Carcinogenic Potentials Assessment
The derivatives of thiophene compounds have been assessed for their genotoxic and carcinogenic potentials using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of these compounds and their suitability for various applications. For instance, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed, providing valuable insights into the structural moieties involved in toxic effects (Lepailleur et al., 2014).
Mécanisme D'action
The mechanism of action of this compound is not known as it might depend on its intended use or application. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propriétés
IUPAC Name |
propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVIELFIGZTWFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358018 |
Source


|
| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6132-29-2 |
Source


|
| Record name | isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![propyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B443878.png)
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl][2-(3-ethoxyphenyl)quinolin-4-yl]methanone](/img/structure/B443879.png)

![3-bromo-5-(5-bromofuran-2-yl)-N-cyclohexyl-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443882.png)
![N-benzyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443883.png)
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B443884.png)


![3-chloro-5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443890.png)
![N-benzyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443891.png)

![N,N-dibenzyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443897.png)

![Methyl 4-(4-fluorophenyl)-2-[(4-isopropoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B443901.png)